6,8-dibromo-2H-chromen-2-one

Antiproliferative activity Thyroid cancer Reactive oxygen species (ROS)

6,8-Dibromo-2H-chromen-2-one (CAS 21524-15-2) is a superior 6,8-dihalogenated coumarin building block. Its distinct bromine substitution pattern enables unique electron-withdrawing and steric properties, precluding generic analog substitution. It is the validated core for synthesizing 3-substituted derivatives targeting SIRT2 (IC50=1.5 µM), LOX/lipid peroxidation dual inhibitors, and ROS-suppressive anticancer agents. Ensure research reproducibility by securing this specific scaffold.

Molecular Formula C9H4Br2O2
Molecular Weight 303.937
CAS No. 21524-15-2
Cat. No. B2483464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-2H-chromen-2-one
CAS21524-15-2
Molecular FormulaC9H4Br2O2
Molecular Weight303.937
Structural Identifiers
SMILESC1=CC(=O)OC2=C(C=C(C=C21)Br)Br
InChIInChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
InChIKeyQAUBTCSLKHMNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2H-chromen-2-one (CAS 21524-15-2): Baseline Characteristics and Comparator Identification


6,8-Dibromo-2H-chromen-2-one (CAS 21524-15-2, molecular formula C9H4Br2O2, molecular weight 303.94 g/mol) is a 6,8-dihalogenated coumarin derivative characterized by bromine atoms at the 6- and 8-positions of the 2H-chromen-2-one scaffold. This substitution pattern confers electron-withdrawing properties and distinct reactivity profiles compared to mono-halogenated analogs (e.g., 6-bromo-2H-chromen-2-one, CAS 19063-55-9), alternative dihalogenated variants (e.g., 6,8-dichloro-2H-chromen-2-one, CAS 20300-61-2), and the parent unsubstituted coumarin (2H-chromen-2-one, CAS 91-64-5). The compound serves as a versatile synthetic intermediate for constructing diverse 3-substituted derivatives and as a core scaffold in medicinal chemistry programs [1][2].

Why 6,8-Dibromo-2H-chromen-2-one Cannot Be Readily Replaced by Generic Halogenated Coumarin Analogs


Halogen substitution pattern and identity on the coumarin scaffold produce non-interchangeable biological and physicochemical outcomes. 6,8-Dibromo-2H-chromen-2-one exhibits electron-withdrawing and steric characteristics distinct from its mono-brominated (6-bromo-2H-chromen-2-one, CAS 19063-55-9) and dichloro (6,8-dichloro-2H-chromen-2-one, CAS 20300-61-2) analogs, resulting in quantifiable differences in enzyme inhibition potency, antiproliferative selectivity, and synthetic intermediate utility [1][2][3]. The evidence presented below demonstrates that generic substitution within the halogenated coumarin class compromises both research reproducibility and procurement value.

6,8-Dibromo-2H-chromen-2-one: Quantitative Differentiation Evidence for Scientific Procurement


Antiproliferative Activity and ROS Modulation: 6,8-Dibromo Derivative 2h vs. 6,8-Diiodo Analog 2k

In a panel of tumor and normal cell lines, the 6,8-dibromo-substituted derivative 2h (6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile) exhibited significant antiproliferative effects in TPC-1 thyroid cancer-derived cells, demonstrating one of the most potent responses among the tested 6- and 6,8-halocoumarin series [1]. Critically, the 6,8-dibromo analog 2h induced a decrease in reactive oxygen species (ROS) levels in TPC-1 cells in a dose- and time-dependent manner, whereas the 6,8-diiodo analog 2k induced a significant increase in ROS levels [1]. This mechanistic divergence between brominated and iodinated analogs at identical substitution positions indicates that halogen identity determines distinct cell death pathway engagement.

Antiproliferative activity Thyroid cancer Reactive oxygen species (ROS) Halogenated coumarins

Lipid Peroxidation Inhibitory Activity: 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one (4k) vs. 6-Bromo Analog 3m

Among a series of multi-substituted coumarin derivatives evaluated for antioxidant activity, 6,8-dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one (compound 4k) exhibited significant lipid peroxidation inhibitory activity with an IC50 of 36.9 μM [1]. The 6-bromo-substituted analog 3m (6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-one) showed comparable activity with an IC50 of 37.1 μM [1]. This data establishes that the 6,8-dibromo substitution pattern confers equivalent lipid peroxidation inhibitory potency to the 6-mono-bromo pattern in this structural context, while simultaneously offering distinct LOX inhibitory profiles (compound 3k, a 6,8-dibromo derivative, demonstrated LOX IC50 of 8.7 μM) [1].

Lipid peroxidation inhibition Antioxidant Structure-activity relationship Multi-substituted coumarins

Lipoxygenase (LOX) Inhibitory Potency: 6,8-Dibromo Derivative 3k vs. Fluoro-Substituted Analogs

In the soybean lipoxygenase (LOX) inhibition assay, 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (compound 3k) exhibited an IC50 of 8.7 μM, placing it among the most potent LOX inhibitors in the tested series [1]. For comparison, the 3'-fluoro-substituted coumarin 3e demonstrated an IC50 of 11.4 μM, while the 4'-fluoro-substituted analog 4e achieved an IC50 of 4.1 μM [1]. In silico docking studies revealed that compounds 4e and 3k present allosteric interactions with the LOX enzyme, distinguishing their binding mode from orthosteric inhibitors [1].

Lipoxygenase inhibition LOX Allosteric inhibition Anti-inflammatory

SIRT2 Inhibitory Potency: The 6,8-Dibromo Substitution Pattern as a Critical Determinant

In a series of substituted chromone and chroman-4-one derivatives evaluated as SIRT2 inhibitors, the most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, exhibiting an IC50 of 1.5 μM [1][2]. The study explicitly established that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for SIRT2 inhibitory activity [1]. While direct IC50 comparator data for the unsubstituted 6,8-positions is not tabulated in the same publication, the structure-activity relationship (SAR) conclusion that 6,8-dibromo substitution was optimal among the evaluated halogenation patterns provides class-level inference supporting the superiority of the 6,8-dibromo motif over non-halogenated or alternative halogenated analogs for SIRT2 inhibition [1].

SIRT2 inhibition Sirtuin Neurodegeneration Epigenetics

Optimal Research and Industrial Applications for 6,8-Dibromo-2H-chromen-2-one


Thyroid Cancer Antiproliferative Research Requiring ROS-Suppressive Mechanism

The 6,8-dibromo-substituted coumarin scaffold (as exemplified by derivative 2h) is uniquely suited for anticancer programs investigating ROS-suppressive antiproliferative mechanisms in TPC-1 thyroid cancer models, where the compound induces apoptosis while decreasing reactive oxygen species levels in a dose- and time-dependent manner—a profile mechanistically opposite to that of the 6,8-diiodo analog 2k, which increases ROS despite comparable antiproliferative potency [1].

SIRT2 Inhibitor Lead Optimization for Neurodegenerative Disease Programs

The 6,8-dibromo substitution pattern on the chroman-4-one scaffold has been empirically validated as a favorable structural motif for achieving low-micromolar SIRT2 inhibitory activity (IC50 = 1.5 μM) with high selectivity over SIRT1 and SIRT3, making 6,8-dibromo-2H-chromen-2-one and its derivatives rational starting points for medicinal chemistry campaigns targeting aging-related and neurodegenerative disorders where sirtuin 2 modulation is therapeutically relevant [2][3].

Dual-Activity Antioxidant and Anti-Inflammatory Lead Development

6,8-Dibromo-2H-chromen-2-one derivatives such as compound 3k (IC50 = 8.7 μM LOX inhibition) and compound 4k (IC50 = 36.9 μM lipid peroxidation inhibition) provide a scaffold that simultaneously engages lipid peroxidation and lipoxygenase pathways, with allosteric LOX binding demonstrated by in silico docking—positioning the 6,8-dibromo coumarin core as a versatile platform for developing multi-target agents addressing oxidative stress and inflammatory components of disease [4].

Synthetic Intermediate for 3-Position Functionalized Coumarin Libraries

As an electrophilic building block bearing two electron-withdrawing bromine substituents, 6,8-dibromo-2H-chromen-2-one enables efficient synthesis of diverse 3-substituted derivatives (e.g., 3-acetyl, 3-thiazolyl, 3-benzimidazolyl, and 3-carbonitrile analogs) through condensation, nucleophilic substitution, and cross-coupling reactions, serving as a key intermediate for constructing focused coumarin libraries for biological screening and structure-activity relationship studies [5].

Quote Request

Request a Quote for 6,8-dibromo-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.